ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C₉H₁₁F₃N₂O₂S It is characterized by the presence of a thiazole ring, a trifluoropropyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the ethyl ester derivative. The trifluoropropyl group is introduced via a subsequent reaction with 1,1,1-trifluoropropan-2-amine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-4-carboxylate
- Methyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate
- Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-oxazole-5-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the trifluoropropyl group and the thiazole ring, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in scientific research .
Properties
CAS No. |
1997578-15-0 |
---|---|
Molecular Formula |
C9H11F3N2O2S |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.